molecular formula C11H19NO4 B13912080 Tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate CAS No. 2137424-57-6

Tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate

Cat. No.: B13912080
CAS No.: 2137424-57-6
M. Wt: 229.27 g/mol
InChI Key: OTMYRROJGJCWOR-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate is a chemical compound with the molecular formula C10H17NO4 It is a morpholine derivative, characterized by the presence of a tert-butyl group, a formyl group, and a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and formylating agents. One common method includes the use of tert-butyl chloroformate to protect the morpholine nitrogen, followed by formylation using reagents such as formic acid or formic acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Tert-butyl 2-carboxy-2-methylmorpholine-4-carboxylate.

    Reduction: Tert-butyl 2-hydroxymethyl-2-methylmorpholine-4-carboxylate.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The tert-butyl and methyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and stability

Properties

IUPAC Name

tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-6-15-11(4,7-12)8-13/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMYRROJGJCWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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